molecular formula C17H21N3O2S2 B256508 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

Cat. No. B256508
M. Wt: 363.5 g/mol
InChI Key: UUEKTCRHLSDXJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, also known as AETT, is a thiazole derivative that has been studied extensively for its potential therapeutic applications. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.

Mechanism of Action

The exact mechanism of action of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways involved in cell proliferation and survival. 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been shown to inhibit the activity of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has also been found to have neuroprotective effects, including reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is that it has been shown to have low toxicity in animal studies. This makes it a potential candidate for further development as a therapeutic agent. However, one limitation of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is that its mechanism of action is not fully understood. Further studies are needed to elucidate its exact mechanism of action and to determine its potential side effects.

Future Directions

There are several future directions for the study of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione. One direction is to further investigate its potential as a therapeutic agent for cancer and neurological disorders. Another direction is to study its mechanism of action in more detail, which could lead to the development of more potent and selective derivatives. Additionally, studies could be conducted to determine the pharmacokinetics and pharmacodynamics of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione, which could aid in the development of a dosing regimen for potential clinical use.
In conclusion, 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione is a thiazole derivative that has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders. Its mechanism of action is not fully understood, but it has been found to have anti-proliferative and pro-apoptotic effects on cancer cells and neuroprotective effects in animal models of neurodegenerative diseases. Further studies are needed to elucidate its exact mechanism of action and to determine its potential as a therapeutic agent.

Synthesis Methods

The synthesis of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione involves the reaction of 4-ethoxyphenyl isothiocyanate with piperidine-1-carboxylic acid, followed by the addition of thiosemicarbazide and ammonium carbonate. The resulting product is then treated with hydrazine hydrate to yield 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione. This method has been optimized to produce high yields of 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione with good purity.

Scientific Research Applications

4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has been studied extensively for its potential therapeutic applications. It has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders. 4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione has been found to have anti-proliferative and pro-apoptotic effects on cancer cells, making it a potential candidate for cancer therapy. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-amino-3-(4-ethoxyphenyl)-5-(1-piperidinylcarbonyl)-1,3-thiazole-2(3H)-thione

Molecular Formula

C17H21N3O2S2

Molecular Weight

363.5 g/mol

IUPAC Name

[4-amino-3-(4-ethoxyphenyl)-2-sulfanylidene-1,3-thiazol-5-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C17H21N3O2S2/c1-2-22-13-8-6-12(7-9-13)20-15(18)14(24-17(20)23)16(21)19-10-4-3-5-11-19/h6-9H,2-5,10-11,18H2,1H3

InChI Key

UUEKTCRHLSDXJN-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)N3CCCCC3)N

Origin of Product

United States

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